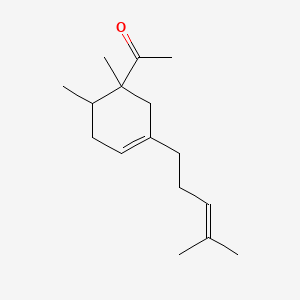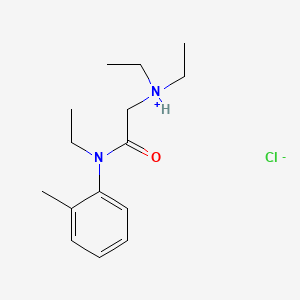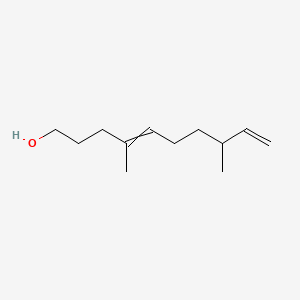![molecular formula C40H35N3O3S B13763475 3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid CAS No. 5905-38-4](/img/structure/B13763475.png)
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonic acid groups
Méthodes De Préparation
The synthesis of 3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as nitration, reduction, and diazotization.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired product. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to remove any impurities.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological research to study the effects of specific chemical modifications on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid can be compared with other similar compounds, such as:
- Disodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate .
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
5905-38-4 |
|---|---|
Formule moléculaire |
C40H35N3O3S |
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
3-methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C40H35N3O3S/c1-27-8-4-6-10-37(27)41-33-18-12-30(13-19-33)40(31-14-20-34(21-15-31)42-38-11-7-5-9-28(38)2)32-16-22-35(23-17-32)43-39-25-24-36(26-29(39)3)47(44,45)46/h4-26,41,43H,1-3H3,(H,44,45,46) |
Clé InChI |
VRVWRYZOIYNIIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4C)C=C3)C5=CC=C(C=C5)NC6=C(C=C(C=C6)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
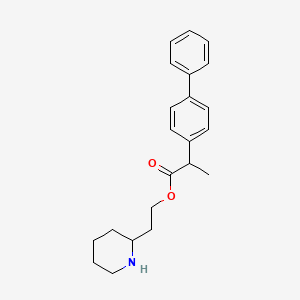
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
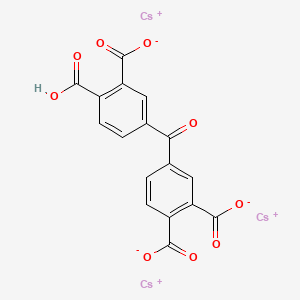
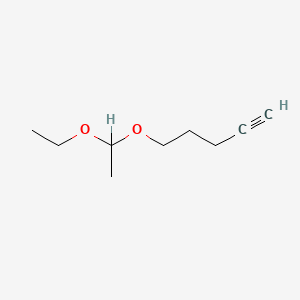
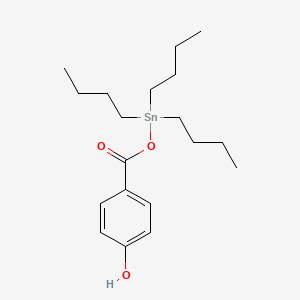
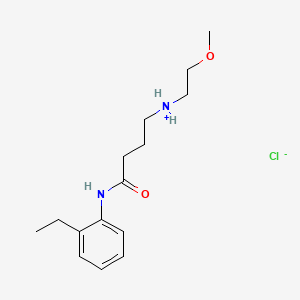
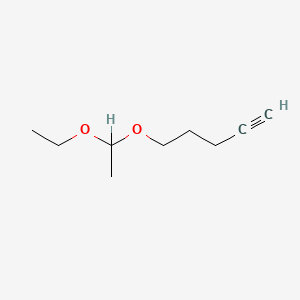
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
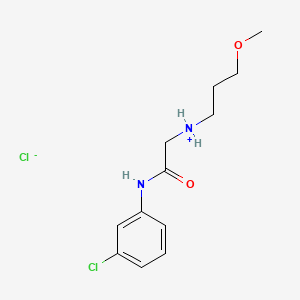
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
